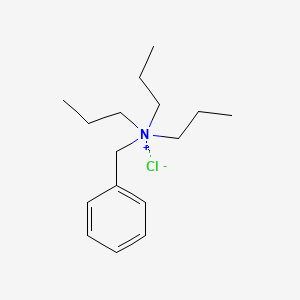

Benzyltri-n-propylammonium chloride

Übersicht

Beschreibung

Benzyltri-n-propylammonium chloride is a quaternary ammonium compound with the chemical formula C16H28ClN. It is a white to pale yellow crystalline powder that is soluble in water and various organic solvents. This compound is widely used in scientific research and industrial applications due to its unique properties and versatility.

Synthetic Routes and Reaction Conditions:

Alkylation of Benzylamine: One common synthetic route involves the alkylation of benzylamine with n-propyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Phase Transfer Catalysis: this compound can also be synthesized through phase transfer catalysis, where the reaction occurs at the interface of two immiscible phases, such as water and an organic solvent. This method enhances the reaction rate and yield.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to benzyltri-n-propylamine, which is useful in various organic synthesis processes.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like iodide, azide, and cyanide are used in substitution reactions.

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde

Reduction: Benzyltri-n-propylamine

Substitution: Various substituted benzyl compounds

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Cell Culture and Transfection

BTPC is utilized in cell culture processes, particularly for its role as a transfection agent. It facilitates the introduction of nucleic acids into cells, enhancing gene expression studies and therapeutic applications. Its effectiveness in transfection is attributed to its ability to form complexes with DNA, promoting cellular uptake.

Case Study: Gene Therapy

In a study examining the efficiency of BTPC in gene delivery, researchers found that BTPC significantly improved transfection rates in mammalian cell lines compared to traditional methods. The study reported a transfection efficiency increase of over 50% when using BTPC as a carrier for plasmid DNA .

3.1 Antimicrobial Activity

BTPC exhibits antimicrobial properties, making it a candidate for pharmaceutical formulations aimed at combating bacterial infections. Its mechanism involves disrupting bacterial cell membranes due to its cationic nature.

Case Study: Antibacterial Efficacy

In vitro testing against various bacterial strains demonstrated that BTPC had significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism by which benzyltri-n-propylammonium chloride exerts its effects involves its interaction with cell membranes and ion channels. The compound disrupts the membrane integrity, leading to cell lysis and death. It also interferes with ion transport processes, affecting cellular functions.

Molecular Targets and Pathways Involved:

Cell Membranes: Disruption of lipid bilayers

Ion Channels: Inhibition of ion transport

Vergleich Mit ähnlichen Verbindungen

Benzalkonium chloride

Cetyltrimethylammonium bromide

Tetraethylammonium chloride

Dodecyltrimethylammonium chloride

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Benzyltri-n-propylammonium chloride accelerates nucleophilic substitutions by transferring hydrophilic nucleophiles (e.g., CN⁻, OH⁻, I⁻) into organic phases. This increases reaction rates and yields in SN₂ mechanisms.

Example Reaction :

-

Conditions : Biphasic system (water/organic solvent), ambient to mild heating (40–60°C).

-

Mechanism : The catalyst forms an ion pair with the nucleophile, solubilizing it in the organic phase. Desolvation of the nucleophile enhances its reactivity .

Alkylation Reactions

The compound is effective in C-, N-, O-, and S-alkylation, enabling reactions that are otherwise sluggish or low-yielding.

C-Alkylation

-

Application : Synthesis of alkanes via alkylation of active methylene compounds.

N-Alkylation

Carbene Generation and Cyclopropanation

The catalyst stabilizes reactive intermediates such as dichlorocarbene (CCl₂), enabling cyclopropanation of alkenes:

Oxidation and Reduction Reactions

This compound mediates phase-transfer oxidations (e.g., permanganate oxidations) and reductions (e.g., borohydride reductions):

| Reaction Type | Oxidizing/Reducing Agent | Substrate | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Alcohols | Ketones/Carboxylic acids |

| Reduction | NaBH₄ | Aldehydes/Ketones | Alcohols |

Polymerization and Crosslinking

In polymer chemistry, it accelerates epoxy resin curing and radical polymerization by stabilizing initiators:

Toxicity and Handling Considerations

While not directly a reaction, safety data for analogous quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) highlight risks:

Eigenschaften

IUPAC Name |

benzyl(tripropyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIOKYQEVFKGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.